3-Ethyl-5-methyl-4-oxo-6-phenyl-1,2,4lambda~5~-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-methyl-4-oxo-6-phenyl-1,2,4lambda~5~-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features a unique structure with ethyl, methyl, phenyl, and oxo substituents, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methyl-4-oxo-6-phenyl-1,2,4lambda~5~-triazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue), can be employed to synthesize this compound . The reaction typically requires an acidic catalyst and is conducted at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-methyl-4-oxo-6-phenyl-1,2,4lambda~5~-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. This can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other functionalized compounds.
Scientific Research Applications
3-Ethyl-5-methyl-4-oxo-6-phenyl-1,2,4lambda~5~-triazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-methyl-4-oxo-6-phenyl-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Research has shown that triazine derivatives can inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway, suggesting potential neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Uniqueness
3-Ethyl-5-methyl-4-oxo-6-phenyl-1,2,4lambda~5~-triazine stands out due to its specific substituents and the resulting chemical properties. Its unique structure allows for diverse chemical reactivity and potential applications that may not be achievable with other similar compounds. The presence of the ethyl, methyl, phenyl, and oxo groups contributes to its distinct behavior in various chemical and biological contexts.
Properties
CAS No. |
66138-42-9 |
---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-ethyl-5-methyl-4-oxido-6-phenyl-1,2,4-triazin-4-ium |
InChI |
InChI=1S/C12H13N3O/c1-3-11-13-14-12(9(2)15(11)16)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
OKWGGIYLFTXBOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[N+](C(=C(N=N1)C2=CC=CC=C2)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.